2-(2-Chloroethylthio)ethoxyethene
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Overview
Description
2-(2-Chloroethylthio)ethoxyethene is an organic compound characterized by the presence of both chloroethylthio and ethoxyethene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylthio)ethoxyethene typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the potential hazards associated with the reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylthio)ethoxyethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium thiolate or potassium amide can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chloroethylthio)ethoxyethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylthio)ethoxyethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but lacks the ethoxyethene group.
2-Chloroethanol: A simpler compound with only one chloroethyl group.
Ethylene oxide: A related compound used in the synthesis of 2-(2-Chloroethylthio)ethoxyethene.
Uniqueness
Its ability to undergo a variety of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
114811-34-6 |
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Molecular Formula |
C6H11ClOS |
Molecular Weight |
166.67 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-ethenoxyethane |
InChI |
InChI=1S/C6H11ClOS/c1-2-8-4-6-9-5-3-7/h2H,1,3-6H2 |
InChI Key |
SVGMSAHTMWXTDT-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCSCCCl |
Origin of Product |
United States |
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